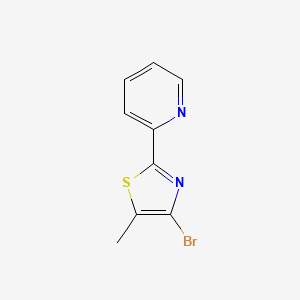
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a pyridin-2-yl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole typically involves the reaction of 2-(pyridin-2-yl)thiazole with bromine in the presence of a suitable solvent. The reaction conditions may vary, but common solvents include ethanol and triethylamine . Another method involves the use of precursor compounds such as 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various halogenated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative .
Applications De Recherche Scientifique
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and pyridin-2-yl groups can enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyridine: A similar compound with a different substitution pattern.
Thiazole Derivatives: Such as sulfathiazole and ritonavir, which have different biological activities.
Uniqueness
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a pyridin-2-yl group makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H7BrN2S |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
4-bromo-5-methyl-2-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-8(10)12-9(13-6)7-4-2-3-5-11-7/h2-5H,1H3 |
Clé InChI |
RKPUSLMGDKZEAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)C2=CC=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


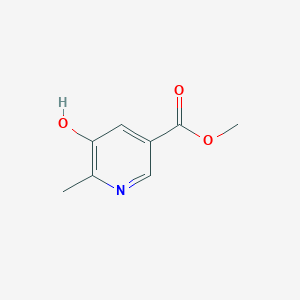

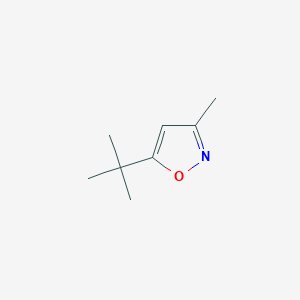

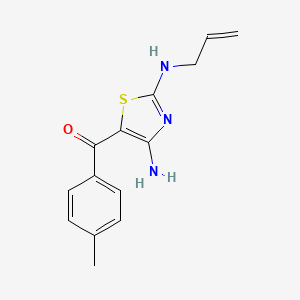

![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
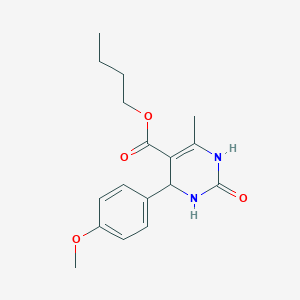
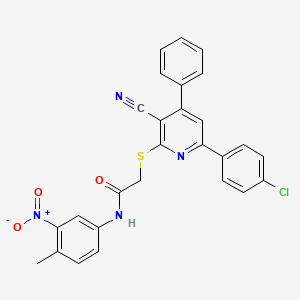

![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)


